(R)-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID
CAS No.:
Cat. No.: VC13720381
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (2R)-2-cyclopentyl-2-(phenylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C15H19NO4/c17-14(18)13(12-8-4-5-9-12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t13-/m1/s1 |
| Standard InChI Key | ZNNWZVGXYINMGN-CYBMUJFWSA-N |
| Isomeric SMILES | C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1CCC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Overview of the Compound
(R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopentylacetic acid is a chiral organic compound characterized by its benzyloxycarbonyl-protected amine group and a cyclopentyl substituent on the acetic acid backbone. This compound belongs to the class of amino acid derivatives and is often used in synthetic organic chemistry, particularly in peptide synthesis and drug development.
Structural Features
The structure of this compound includes:
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A cyclopentyl group attached to the second carbon of an acetic acid backbone.
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A benzyloxycarbonyl-protected amine group connected to the same carbon.
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A carboxylic acid functional group, making it suitable for coupling reactions in peptide synthesis.
Applications
This compound has several applications in research and industry:
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Peptide Synthesis: The Cbz-protected amine group allows for selective deprotection under mild conditions, making it a valuable intermediate in peptide chemistry.
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Pharmaceutical Development: The chiral nature of the compound makes it a potential building block for enantiomerically pure drugs.
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Biological Studies: It can be used as a model compound to study enzyme-substrate interactions due to its structural similarity to amino acids.
Synthetic Pathways
The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopentylacetic acid typically involves:
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Protection of an amine group using benzyl chloroformate (Cbz-Cl).
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Introduction of the cyclopentyl moiety via alkylation or Grignard reaction.
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Final oxidation or hydrolysis steps to introduce the carboxylic acid group.
Data Comparison with Similar Compounds
To better understand its properties, we compare it with structurally related compounds:
These comparisons highlight how substitutions on the acetic acid backbone influence molecular weight and potential reactivity.
Research Implications
This compound’s versatility makes it an important tool in:
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Drug discovery pipelines, where its chiral center can be exploited for stereospecific interactions.
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Synthetic organic chemistry as a precursor for more complex molecules.
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Biochemical assays to explore enzyme specificity and binding affinity.
Limitations and Challenges
Despite its utility, challenges include:
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The need for efficient stereoselective synthesis to obtain the desired enantiomer.
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Limited solubility in aqueous solutions, restricting its use in certain biological studies.
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